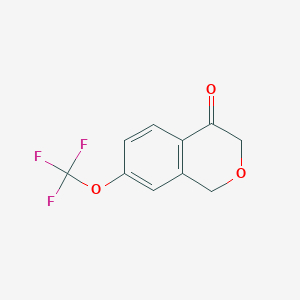

7-(Trifluoromethoxy)isochroman-4-one

Description

7-(Trifluoromethoxy)isochroman-4-one is a fluorinated derivative of the isochroman-4-one scaffold, a bicyclic structure comprising a benzene ring fused to a γ-lactone. The trifluoromethoxy (-OCF₃) substituent at the 7-position confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the -OCF₃ group, which can modulate electronic effects on the aromatic ring and influence reactivity or binding interactions in biological systems .

Properties

Molecular Formula |

C10H7F3O3 |

|---|---|

Molecular Weight |

232.16 g/mol |

IUPAC Name |

7-(trifluoromethoxy)-1H-isochromen-4-one |

InChI |

InChI=1S/C10H7F3O3/c11-10(12,13)16-7-1-2-8-6(3-7)4-15-5-9(8)14/h1-3H,4-5H2 |

InChI Key |

KVCJKCHWJAYCPR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)OC(F)(F)F)C(=O)CO1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Trifluoromethoxybenzene Intermediates

The synthesis of 7-(Trifluoromethoxy)isochroman-4-one begins with the preparation of trifluoromethoxybenzene intermediates, which are crucial building blocks.

Step 1: Preparation of Trichloromethoxybenzene

- Anisole and 4-chlorobenzotrifluoride are reacted under UV light with chlorine gas at 90-100°C for 4-5 hours.

- Chlorine flow is maintained at 15-20 liters per hour.

- The reaction mixture is purged with nitrogen to remove dissolved chlorine and hydrochloric acid, yielding a crude product used directly in the next step.

Step 2: Conversion to Trifluoromethoxybenzene

- Trichloromethoxybenzene is treated with anhydrous hydrogen fluoride (HF) at 80°C for 4-6 hours in a stainless steel autoclave.

- The reaction pressure reaches up to 30-35 kg/cm².

- Hydrochloric acid is formed as a by-product and removed by purging with nitrogen.

- The crude product is distilled under atmospheric pressure to isolate pure trifluoromethoxybenzene.

Step 3: Nitration

- Trifluoromethoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid at 0-35°C.

- The reaction produces a mixture of ortho and para nitro isomers, with the para isomer predominating (~90%).

- The crude nitro product is isolated via dichloromethane extraction and solvent evaporation.

Step 4: Reduction to 4-(Trifluoromethoxy)aniline

- The nitro compound is reduced using iron and hydrochloric acid in an alcoholic solvent (e.g., methanol or ethanol) at 30-80°C for 2-5 hours.

- The aniline product is isolated by filtration, crystallization, or distillation.

Step 5: Diazotization and Decomposition

- 4-(Trifluoromethoxy)aniline is diazotized in 9N sulfuric acid with sodium nitrite at temperatures below 5°C.

- The diazonium salt is decomposed by heating to 110°C for 2 hours.

- The product is extracted with dichloromethane, dried, and evaporated to yield the target intermediate.

These steps are summarized in Table 1.

| Step | Reaction Description | Conditions | Key Reagents | Yield / Notes |

|---|---|---|---|---|

| 1 | Chlorination of anisole and 4-chlorobenzotrifluoride | 90-100°C, UV light, Cl2 flow 15-20 LPH, 4-5 h | Anisole, 4-chlorobenzotrifluoride, Cl2 | Crude used in next step |

| 2 | Fluorination of trichloromethoxybenzene | 80°C, 4-6 h, 30-35 kg/cm² pressure | Trichloromethoxybenzene, anhydrous HF | Pure trifluoromethoxybenzene isolated by distillation |

| 3 | Nitration | 0-35°C, 2-5 h | Trifluoromethoxybenzene, H2SO4, HNO3 | Para isomer ~90%, isolated by DCM extraction |

| 4 | Reduction of nitro compound | 30-80°C, 2-5 h | Nitro compound, Fe, HCl, alcoholic solvent | 4-(Trifluoromethoxy)aniline isolated |

| 5 | Diazotization and decomposition | <5°C for diazotization, 110°C for decomposition, 2 h | 4-(Trifluoromethoxy)aniline, NaNO2, H2SO4 | Target intermediate isolated by extraction |

Table 1: Preparation of key trifluoromethoxybenzene intermediates for isochromanone synthesis

Construction of the Isochroman-4-one Core

The isochroman-4-one ring system is constructed through synthetic routes involving Weinreb amide intermediates and organolithium reagents, as reported in recent organic synthesis literature.

Formation of Weinreb Amide Intermediate

- Starting from appropriate benzyl derivatives, oxalyl chloride and catalytic dimethylformamide are used to form the acyl chloride.

- N,O-dimethylhydroxylamine hydrochloride and potassium carbonate in acetonitrile convert the acyl chloride to the Weinreb amide.

- This intermediate facilitates controlled nucleophilic additions.

-

- Treatment of the Weinreb amide with tert-butyllithium at -78°C generates the ketone intermediate.

- Subsequent cyclization under reflux conditions with appropriate aldehydes and acid catalysts yields the isochromanone core.

- Purification is achieved by column chromatography.

These steps have been demonstrated with various substituted isochromanones and are adaptable to trifluoromethoxy-substituted systems.

Specific Synthesis of 7-(Trifluoromethoxy)isochroman-4-one

While direct literature on the exact compound 7-(Trifluoromethoxy)isochroman-4-one is limited, the combination of the above methodologies allows its synthesis:

Starting Material: 4-(Trifluoromethoxy)benzaldehyde or equivalent derivatives prepared via nitration and reduction steps.

Weinreb Amide Formation: Conversion of the aldehyde to the corresponding Weinreb amide.

Organolithium Addition: Reaction with tert-butyllithium to form the ketone intermediate.

Cyclization: Acid-catalyzed cyclization to close the isochromanone ring, positioning the trifluoromethoxy group at the 7-position.

Purification: Chromatographic techniques to isolate the pure 7-(Trifluoromethoxy)isochroman-4-one.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Chlorination | Anisole, 4-chlorobenzotrifluoride, Cl2, UV, 90-100°C | Crude chlorinated intermediate |

| Fluorination | Anhydrous HF, 80°C, 4-6 h, 30-35 kg/cm² pressure | Pure trifluoromethoxybenzene |

| Nitration | H2SO4 + HNO3, 0-35°C | Mixture of nitro isomers, para isomer ~90% |

| Reduction | Fe, HCl, alcoholic solvent, 30-80°C | 4-(Trifluoromethoxy)aniline |

| Diazotization + Decomposition | NaNO2, H2SO4, <5°C then 110°C | Diazonium salt conversion to desired intermediate |

| Weinreb Amide Formation | Oxalyl chloride, DMF, N,O-dimethylhydroxylamine, K2CO3 | Weinreb amide intermediate |

| Organolithium Addition | tert-Butyllithium, THF, -78°C | Ketone intermediate |

| Cyclization | Acid catalyst, reflux | 7-(Trifluoromethoxy)isochroman-4-one |

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethoxy)isochroman-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: 7-(Trifluoromethoxy)isochroman-4-one is used as a building block in the synthesis of various organic compounds. Its unique trifluoromethoxy group imparts distinct chemical properties, making it valuable in the development of new materials and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may serve as a scaffold for designing drugs with improved pharmacokinetic properties .

Industry: The compound’s unique properties make it useful in the development of agrochemicals and other industrial applications .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethoxy)isochroman-4-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 7-(Trifluoromethoxy)isochroman-4-one with structurally related chromanones and isochromanones:

Biological Activity

7-(Trifluoromethoxy)isochroman-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development. This article explores the biological activity of this compound, including its interactions with biological targets, synthesis, and related case studies.

Chemical Structure and Properties

The molecular formula of 7-(Trifluoromethoxy)isochroman-4-one is C10H7F3O2. The trifluoromethoxy moiety significantly influences the compound's reactivity and biological interactions, enhancing its pharmacokinetic properties such as metabolic stability and lipophilicity.

Binding Affinities and Mechanisms

Research indicates that 7-(Trifluoromethoxy)isochroman-4-one interacts with several biological targets. Notably, molecular docking studies have shown effective binding with acetylcholinesterase (AChE), an enzyme relevant in neuropharmacology. The electron-withdrawing nature of the trifluoromethoxy group enhances these binding interactions, suggesting potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease.

Pharmacological Potential

The compound has been investigated for its potential in treating various conditions, including:

- Neurodegenerative Diseases : Its ability to inhibit AChE positions it as a candidate for Alzheimer's treatment by potentially increasing acetylcholine levels in the brain .

- Antihypertensive Activity : Similar compounds have exhibited antihypertensive effects, indicating that 7-(Trifluoromethoxy)isochroman-4-one might share this property due to its structural similarities with known antihypertensive agents .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to 7-(Trifluoromethoxy)isochroman-4-one:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-(Trifluoromethyl)isochroman | Isochroman core with trifluoromethyl group | Enhanced lipophilicity and metabolic stability |

| 8-Hydroxyisochroman | Hydroxy group at position 8 | Exhibits different biological activities |

| Trifluoromethylated benzopyrans | Benzopyran structure with trifluoromethyl group | Varies in substitution patterns |

| 7,8-Dihydroxy-3-methylisochroman | Hydroxyl groups at positions 7 and 8 | Known for antihypertensive activity |

| Thiochroman derivatives | Sulfur-containing analogs | Show varying biological activities |

The distinct trifluoromethoxy substitution on the isochroman structure imparts unique chemical properties that enhance its utility in drug design and development.

Case Studies

Several studies have explored the biological activity of compounds structurally similar to 7-(Trifluoromethoxy)isochroman-4-one. For instance:

- Neuropharmacological Studies : Research on derivatives of isochromans has demonstrated their potential in modulating cholinergic neurotransmission, which is crucial for cognitive functions impacted in Alzheimer's disease .

- Cytotoxicity Studies : A study evaluated the cytotoxicity of various chromone derivatives against human oral squamous cell carcinoma cell lines. Compounds with methoxy substitutions showed significant tumor specificity compared to standard chemotherapeutics like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.